2-Bromo-5-(1,1-difluoroethyl)pyridine
Description
2-Bromo-5-(1,1-difluoroethyl)pyridine (molecular formula: C₇H₆BrF₂N) is a brominated pyridine derivative featuring a 1,1-difluoroethyl substituent at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors and other bioactive molecules . Its synthesis involves the fluorination of 2-bromo-5-acetylpyridine (5o) using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), achieving a 78% conversion rate under controlled conditions . Notably, the compound is highly volatile, necessitating low-temperature handling during downstream reactions (e.g., N-arylation) to prevent decomposition .
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-5-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABLOQAGMPPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-60-6 | |
| Record name | 2-bromo-5-(1,1-difluoroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Bromo-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of bromine and a difluoroethyl group, suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H6BrF2N
- Molecular Weight : 221.03 g/mol
The compound's structure allows for diverse reactivity and potential interactions with biological systems.
The biological activity of this compound is influenced by its ability to interact with molecular targets. The bromine atom and difluoroethyl group may enhance the compound's binding affinity to proteins or enzymes involved in various disease pathways. The specific mechanisms remain under investigation but may include modulation of enzymatic activity or interference with receptor-ligand interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit several types of biological activities:
- Antimicrobial Activity : Some pyridine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Certain studies have indicated that halogenated pyridines can modulate inflammatory pathways, which may be beneficial in conditions like arthritis.
- Anticancer Properties : Investigations into related compounds have demonstrated inhibitory effects on cancer cell proliferation, indicating a possible role in oncology .
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : A study on structurally related pyridine derivatives revealed significant antibacterial activity against E. coli strains, with some compounds exhibiting inhibition rates exceeding 80% . This suggests that this compound may possess similar properties.
- Anti-inflammatory Effects : Research indicates that halogenated compounds can inhibit the production of pro-inflammatory cytokines. This property could be attributed to the structural characteristics of the compound, which allow it to interact with inflammatory pathways effectively.
- Anticancer Properties : In vitro studies have shown that certain pyridine derivatives inhibit cancer cell growth significantly. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Synthesis of Complex Molecules : 2-Bromo-5-(1,1-difluoroethyl)pyridine serves as an important intermediate in the synthesis of more complex organic compounds. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Reagent in Reactions : This compound is utilized in various organic transformations, including cross-coupling reactions such as Suzuki and Stille reactions, which are vital for constructing complex molecular architectures.
Pharmaceutical Research
Potential Therapeutic Applications
- Drug Development : The unique structural features of this compound make it a candidate for developing new pharmaceuticals. Its analogs have been studied for their binding affinities to biological targets, particularly in the context of enzyme inhibition.
| Compound | Target | Activity |
|---|---|---|
| This compound | Dihydroorotate dehydrogenase (DHODH) | Inhibitor |
| 5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | DHODH | Highly active (pMIC50 = 5.9) |
Case Study: DHODH Inhibition
In a study evaluating various pyridine derivatives, this compound was found to inhibit DHODH effectively. This enzyme is crucial in the de novo synthesis of pyrimidines and is a target for antiviral and anticancer drugs. The presence of the difluoroethyl group was noted to enhance binding affinity compared to other halogenated analogs .
Agrochemical Development
Role in Agrochemicals
The compound's unique properties also make it suitable for developing agrochemicals. Its structure allows it to interact with biological systems in ways that can be exploited for herbicides or pesticides.
Material Science
Specialty Chemicals
In material science, this compound can be used to synthesize specialty chemicals with desired physical properties. The difluoroethyl group may impart specific characteristics such as increased stability or solubility in various solvents.
Mechanistic Studies
Understanding Biological Interactions
Research into the mechanisms by which this compound interacts with biological targets is ongoing. Studies suggest that the compound may modulate enzyme activity through competitive inhibition or by altering conformational dynamics within protein structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
3-Bromo-5-(1,1-difluoroethyl)pyridine
This positional isomer (CID: 68669965) shares the same molecular formula but differs in bromine placement (3-position instead of 2-position). The SMILES string (CC(C1=CC(=CN=C1)Br)(F)F) highlights this distinction .
3-Acetyl-5-bromo-2-(1,1-difluoroethyl)pyridine (2-15-C2)
A derivative with an acetyl group at the 3-position, this compound was synthesized in 31% yield. Its enhanced steric bulk may reduce volatility compared to the parent compound, though its reactivity in nucleophilic substitutions remains understudied .
Substituent Variations
5-Bromo-2-(difluoromethyl)pyridine
With a difluoromethyl group replacing the difluoroethyl chain, this analog (CAS: 845827-13-6) exhibits reduced lipophilicity (clogP ≈ 1.8 vs. 2.5 for the target compound). Its similarity index (0.88) suggests comparable utility in Suzuki-Miyaura couplings but lower metabolic stability due to smaller substituent size .
5-Bromo-2-(trifluoromethyl)pyridine
The trifluoromethyl analog (CAS: 1620-71-9) demonstrates higher electronegativity, enhancing its electron-withdrawing effects. This property favors applications in electrophilic aromatic substitutions but may complicate regioselectivity in metal-catalyzed reactions .
Pyridine Derivatives with Heterocyclic Systems
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
However, its synthetic complexity (24% yield) and environmental toxicity concerns limit scalability compared to simpler pyridines .
Data Tables
Table 1: Key Properties of 2-Bromo-5-(1,1-difluoroethyl)pyridine and Analogs
Table 2: Commercial Availability and Pricing (CymitQuimica)
| Compound | 500mg Price (€) | 5g Price (€) |
|---|---|---|
| This compound | 403 | 1,369 |
| 2-Bromo-4-chloro-3-methylpyridine | 403 | 1,237 |
Critical Analysis
- Reactivity : The volatility of this compound limits reaction temperatures, whereas analogs like 5-bromo-2-ethyl-pyrrolopyridine (solid) enable higher-temperature protocols .
- Synthetic Challenges: Lower yields (12% in N-arylation) for the target compound contrast with higher yields for non-volatile derivatives, underscoring the need for optimized purification techniques .
- Electronic Effects : Difluoroethyl and trifluoromethyl groups confer distinct electronic profiles, influencing applications in drug design—e.g., trifluoromethyl’s stronger electron withdrawal may enhance binding to hydrophobic enzyme pockets .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-Bromo-5-(1,1-difluoroethyl)pyridine typically involves two key transformations:
- Introduction of the bromine atom at the 2-position of the pyridine ring.
- Incorporation of the 1,1-difluoroethyl substituent at the 5-position of the pyridine ring.
The synthetic route often starts from a suitably substituted pyridine precursor, such as 2,5-dibromopyridine or 2-bromo-5-halopyridine, followed by selective functional group transformations to install the difluoroethyl group.
Preparation of 2-Bromo-5-substituted Pyridine Intermediates
A well-documented approach to synthesize 2-bromo-5-substituted pyridines involves the selective functionalization of 2,5-dibromopyridine via Grignard reactions and subsequent formylation or alkylation steps.
Grignard Reaction-Based Method for 2-Bromo-5-Formylpyridine
A patented industrially scalable method describes the preparation of 2-bromo-5-aldehyde pyridine from 2,5-dibromopyridine via a Grignard intermediate, which can be adapted for related alkylation reactions:
- Step 1: Dissolve 2,5-dibromopyridine in a solvent such as tetrahydrofuran (THF), xylene, toluene, or diethyl ether.
- Step 2: Add a Grignard reagent (e.g., isopropylmagnesium chloride) at 0–20 °C under inert atmosphere to selectively form a magnesium intermediate at the 5-position.
- Step 3: React the intermediate with an electrophile such as dimethylformamide (DMF) to introduce an aldehyde group at the 5-position.
- Step 4: Acidify the reaction mixture, extract, wash, and crystallize to obtain 2-bromo-5-formylpyridine with high purity (>98.5%) and yields around 80–86%.
This method's key advantages include mild conditions, high yield, and suitability for industrial scale-up.
| Parameter | Conditions/Details |
|---|---|
| Starting material | 2,5-Dibromopyridine |
| Solvent | THF, xylene, toluene, diethyl ether |
| Grignard reagent | Isopropylmagnesium chloride, cyclohexylmagnesium chloride, or methylmagnesium chloride |
| Molar ratio (2,5-dibromopyridine : Grignard reagent) | 1 : 1–2 |
| Reaction temperature | 0–20 °C |
| Electrophile | DMF (2–50 equivalents) |
| Acidification reagent | HCl, acetic acid, sulfuric acid, etc. (pH 1–4) |
| Purification solvents | Xylene, ethyl acetate, toluene, dichloromethane, n-heptane |
| Yield | 80–86% |
| Purity | >98.5% |
Table 1: Key parameters for Grignard-based preparation of 2-bromo-5-substituted pyridine derivatives
This approach is adaptable for installing other substituents by replacing DMF with appropriate electrophiles.
Introduction of the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl group can be introduced via several methods:
- Nucleophilic substitution or addition reactions using difluoroethyl precursors.
- Cross-coupling reactions (e.g., Suzuki or Negishi coupling) with difluoroethyl organometallic reagents.
- Radical or electrophilic difluoroethylation using reagents such as difluoroethyl iodide or bromide under metal catalysis.
Although specific literature on this compound synthesis is sparse, general methods for difluoroethylation of aromatic heterocycles include:
- Copper-catalyzed difluoroethylation: Using difluoroethyl halides and copper catalysts to couple with halogenated pyridines.
- Radical difluoroethylation: Employing radical initiators to add the difluoroethyl group to pyridine rings.
Industrial and Research Considerations
- Reaction conditions: Protective atmosphere (nitrogen or argon) is essential to avoid Grignard reagent degradation.
- Temperature control: Mild temperatures (0–20 °C) prevent side reactions and improve selectivity.
- Purification: Crystallization from solvents like toluene or ethyl acetate yields high-purity products.
- Yield optimization: Excess electrophile and careful control of stoichiometry improve yields.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Grignard formation at 5-position | 2,5-Dibromopyridine + isopropylmagnesium chloride, THF, 0–20 °C, inert atmosphere | Formation of magnesium intermediate |
| 2 | Electrophilic substitution | DMF for aldehyde; or difluoroethyl halide for difluoroethyl group, reaction at mild temperature | Introduction of substituent at 5-position |
| 3 | Acidification and extraction | Acidic reagent (HCl, acetic acid), organic solvent extraction | Removal of excess reagents, isolation of product |
| 4 | Crystallization and drying | Solvents such as toluene, ethyl acetate | High purity (>98.5%), yield ~80–86% |
Research Findings and Notes
- The Grignard approach to 2-bromo-5-substituted pyridines is well-established and industrially viable.
- The use of DMF as an electrophile is a model reaction; substitution with difluoroethylating agents is conceptually similar but requires optimization.
- Industrial scale synthesis benefits from mild conditions, low waste, and straightforward purification.
- Direct bromination of 5-(1,1-difluoroethyl)pyridine to install bromine at the 2-position is less common due to regioselectivity challenges.
- Advanced methods like continuous flow reactors could improve safety and scalability for handling reactive intermediates.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-5-(1,1-difluoroethyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of a precursor like 5-(1,1-difluoroethyl)pyridine using bromine or N-bromosuccinimide (NBS). Key conditions include:
- Solvents : Acetonitrile or ethanol for polar aprotic environments .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Temperature : Controlled heating (60–80°C) to avoid side reactions .
Yield optimization requires purification via distillation or recrystallization. For lab-scale synthesis, column chromatography is recommended .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 2, difluoroethyl at position 5) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₆BrF₂N, MW 222.03 g/mol) .
- X-ray Crystallography : For resolving crystal structure and bond angles .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How does the difluoroethyl group influence binding affinity in molecular interactions, and what computational tools validate these effects?
- Methodological Answer : The difluoroethyl group enhances hydrophobicity and electron-withdrawing effects, improving binding to enzymes/receptors. Computational approaches include:
- Molecular Docking : Software like AutoDock Vina to simulate interactions with targets (e.g., HIV protease) .
- DFT Calculations : To study electronic effects on reactivity and stability .
Case studies show a 30% increase in binding affinity compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer) across studies?
- Methodological Answer : Contradictions arise from assay variability, purity, or structural analogs. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols .
- Purity Verification : Validate via HPLC and elemental analysis .
- Structural Confirmation : Compare with analogs (see table below) to isolate functional group contributions .
| Compound Name | Key Structural Differences | Biological Activity Trends |
|---|---|---|
| 2-Bromo-5-methylpyridine | Lacks difluoroethyl group | Lower enzyme inhibition |
| 4-Bromo-3-(difluoroethyl)pyridine | Different substitution pattern | Varied receptor binding |
Q. What are the mechanistic implications of the bromine atom in nucleophilic substitution reactions?
- Methodological Answer : Bromine at position 2 acts as a leaving group, enabling Suzuki or Stille couplings. Key considerations:
- Reactivity : Bromine’s electronegativity facilitates Pd-catalyzed cross-coupling.
- Byproducts : Monitor for debromination using TLC or GC-MS .
- Solvent Effects : DMF or THF improves reaction rates vs. polar protic solvents .
Data-Driven Insights
Q. How do structural analogs compare in catalytic applications?
- Key Findings :
- Ligand Design : this compound-derived ligands enhance Pd-catalyzed coupling yields by 15–20% compared to chloro analogs .
- Electron-Withdrawing Effects : Fluorine substituents increase oxidative stability in catalytic cycles .
Avoided Topics
- Commercial sourcing, pricing, or industrial-scale synthesis (excluded per guidelines).
- Simplified definitions (e.g., "What is a pyridine derivative?") in favor of mechanistic depth.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
